Target Selectivity: Necrosulfonamide Exhibits No Apoptosis Inhibition at 5 μM, Preserving Pathway Specificity
Necrosulfonamide demonstrates target specificity by showing no effect on apoptosis induction, even at 5 μM concentration, unlike broader-spectrum kinase inhibitors that may simultaneously affect multiple cell death pathways . This contrasts with GW806742X, which exhibits potent VEGFR2 inhibition (IC50 = 2 nM) that can independently influence cell survival and angiogenesis .
| Evidence Dimension | Apoptosis inhibition |
|---|---|
| Target Compound Data | No effect on TNF-α plus Smac mimetic-induced apoptosis at 5 μM |
| Comparator Or Baseline | GW806742X: VEGFR2 IC50 = 2 nM (off-target activity) |
| Quantified Difference | NSA: No detectable apoptosis inhibition; GW806742X: Potent VEGFR2 inhibition |
| Conditions | Human Panc-1 cells (RIP3-negative), TNF-α + Smac mimetic stimulation |
Why This Matters
Ensures that observed phenotypic effects in necroptosis assays are attributable to MLKL/GSDMD inhibition rather than off-target kinase modulation, critical for mechanistic studies.
